
1-(4-Bromo-1,1-difluorobutyl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-1,1-difluorobutyl)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons This compound is characterized by the presence of bromine, fluorine, and difluorobutyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1,1-difluorobutyl)-4-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,1-difluorobutylbenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-1,1-difluorobutyl)-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine and fluorine atoms can be reduced to form hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of 1-(4-Hydroxy-1,1-difluorobutyl)-4-fluorobenzene.
Oxidation: Formation of 1-(4-Oxo-1,1-difluorobutyl)-4-fluorobenzene.
Reduction: Formation of 1-(4-Difluorobutyl)-4-fluorobenzene.
Aplicaciones Científicas De Investigación
1-(4-Bromo-1,1-difluorobutyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-1,1-difluorobutyl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. The difluorobutyl group may also contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
- 4-Bromo-1,1-difluorobutane
- 4-Bromo-1,1-difluorocyclohexane
- 4-Bromo-1,2-difluorobenzene
Comparison: 1-(4-Bromo-1,1-difluorobutyl)-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the butyl chain and the benzene ring. This combination of halogens imparts distinct chemical reactivity and physical properties compared to other similar compounds. For instance, 4-Bromo-1,1-difluorobutane lacks the aromatic ring, while 4-Bromo-1,2-difluorobenzene does not have the difluorobutyl group, making this compound a versatile compound for various applications.
Propiedades
Número CAS |
821786-85-0 |
|---|---|
Fórmula molecular |
C10H10BrF3 |
Peso molecular |
267.08 g/mol |
Nombre IUPAC |
1-(4-bromo-1,1-difluorobutyl)-4-fluorobenzene |
InChI |
InChI=1S/C10H10BrF3/c11-7-1-6-10(13,14)8-2-4-9(12)5-3-8/h2-5H,1,6-7H2 |
Clave InChI |
WBADKBJNLSBAJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CCCBr)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline](/img/structure/B14230760.png)
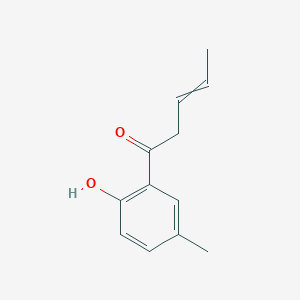
![Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-](/img/structure/B14230768.png)
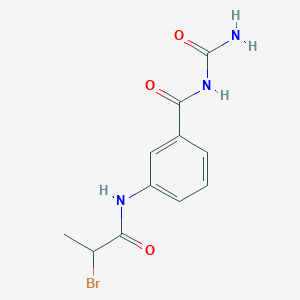



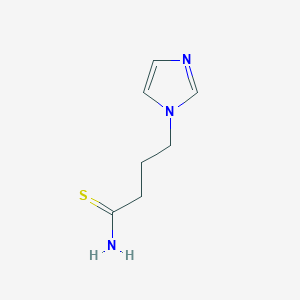
![1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14230799.png)
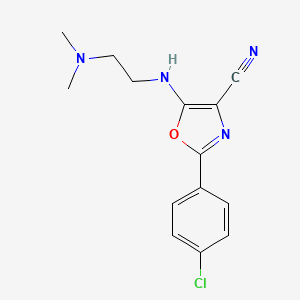
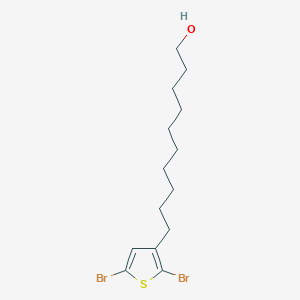
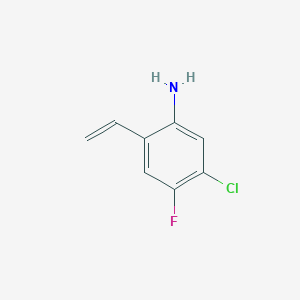

![N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14230838.png)
